molecular formula C15H14N2O B2483926 (1E)-N-hydroxy-1-(9-methyl-9H-carbazol-2-yl)ethanimine CAS No. 539806-21-8

(1E)-N-hydroxy-1-(9-methyl-9H-carbazol-2-yl)ethanimine

Cat. No.: B2483926
CAS No.: 539806-21-8
M. Wt: 238.29
InChI Key: YXAMHJJLAKTZDQ-MHWRWJLKSA-N
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Description

(1E)-N-hydroxy-1-(9-methyl-9H-carbazol-2-yl)ethanimine is a synthetic organic compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1E)-N-hydroxy-1-(9-methyl-9H-carbazol-2-yl)ethanimine typically involves the following steps:

    Starting Material: The synthesis begins with 9-methyl-9H-carbazole.

    Functionalization: The carbazole is functionalized at the 2-position to introduce an ethanimine group.

    Hydroxylation: The ethanimine group is then hydroxylated to form the N-hydroxy derivative.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale reactions under controlled conditions to ensure high yield and purity. These methods may include:

    Catalytic Reactions: Using catalysts to enhance reaction rates and selectivity.

    Purification Techniques: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(1E)-N-hydroxy-1-(9-methyl-9H-carbazol-2-yl)ethanimine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the N-hydroxy group to an amine.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogens or alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (1E)-N-hydroxy-1-(9-methyl-9H-carbazol-2-yl)ethanimine can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in synthetic organic chemistry.

Biology

In biological research, carbazole derivatives are often studied for their potential therapeutic properties. They may exhibit antimicrobial, anticancer, or anti-inflammatory activities.

Medicine

In medicine, compounds like this compound may be investigated for their potential as drug candidates. Their ability to interact with biological targets makes them promising for drug development.

Industry

In industry, such compounds can be used in the development of materials with specific properties, such as organic semiconductors or light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of (1E)-N-hydroxy-1-(9-methyl-9H-carbazol-2-yl)ethanimine involves its interaction with molecular targets in biological systems. The N-hydroxy group may participate in hydrogen bonding or other interactions with enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    Carbazole: The parent compound, known for its wide range of biological activities.

    9-Methyl-9H-carbazole: A methylated derivative with similar properties.

    N-Hydroxycarbazole: A hydroxylated derivative with potential therapeutic applications.

Uniqueness

(1E)-N-hydroxy-1-(9-methyl-9H-carbazol-2-yl)ethanimine is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties compared to other carbazole derivatives.

Properties

IUPAC Name

(NE)-N-[1-(9-methylcarbazol-2-yl)ethylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O/c1-10(16-18)11-7-8-13-12-5-3-4-6-14(12)17(2)15(13)9-11/h3-9,18H,1-2H3/b16-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXAMHJJLAKTZDQ-MHWRWJLKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NO)C1=CC2=C(C=C1)C3=CC=CC=C3N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\O)/C1=CC2=C(C=C1)C3=CC=CC=C3N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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